4-ethyl-5-methyl-2,6-diphenylpyrimidine
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Overview
Description
4-ethyl-5-methyl-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli condensation, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or ruthenium complexes may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4-ethyl-5-methyl-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2,6-diphenylpyrimidine
- 5-ethyl-2-methylpyridine
- 2,4-diamino-5-phenyl-6-ethylpyrimidine
Uniqueness
4-ethyl-5-methyl-2,6-diphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
4-ethyl-5-methyl-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-3-17-14(2)18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSTAJESWRDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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